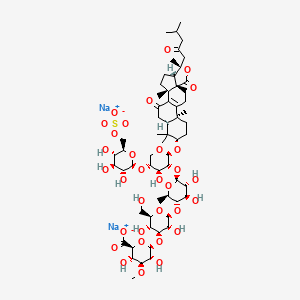![molecular formula C43H73O8P B1264428 [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phosphatidic acid molecule. It consists of one chain of stearic acid (18:0) and one chain of docosahexaenoic acid (22:6(4Z,7Z,10Z,13Z,16Z,19Z)). Phosphatidic acids are intermediates in the biosynthesis of triacylglycerols and phospholipids, playing a crucial role in cellular metabolism and signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of glycerol-3-phosphate with stearic acid and docosahexaenoic acid. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of phosphatidic acids, including this compound, involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with the desired fatty acids. This method is preferred due to its specificity and efficiency .
化学反応の分析
Types of Reactions
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain can undergo peroxidation, leading to the formation of lipid peroxides.
Hydrolysis: Catalyzed by phospholipases, resulting in the release of fatty acids and glycerol-3-phosphate.
Acylation: The addition of acyl groups to the hydroxyl groups of the glycerol backbone.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species (ROS) or chemical oxidants like hydrogen peroxide.
Hydrolysis: Requires phospholipase enzymes under physiological conditions.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol-3-phosphate.
Acylation: Modified phosphatidic acids with additional acyl groups.
科学的研究の応用
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to the presence of docosahexaenoic acid.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
作用機序
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects through several mechanisms:
Cell Signaling: Acts as a precursor for the synthesis of diacylglycerol and lysophosphatidic acid, which are important signaling molecules.
Membrane Dynamics: Influences membrane curvature and fusion processes.
Neuroprotection: The docosahexaenoic acid component is known to support neuronal function and protect against oxidative stress.
類似化合物との比較
Similar Compounds
Phosphatidylserine (PS(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Similar structure but with a serine head group instead of phosphate.
Phosphatidylcholine (PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Contains a choline head group.
Phosphatidylethanolamine (PE(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Features an ethanolamine head group.
Uniqueness
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biophysical properties and biological activities. Its role as a biosynthetic intermediate also sets it apart from other phospholipids .
特性
分子式 |
C43H73O8P |
|---|---|
分子量 |
749 g/mol |
IUPAC名 |
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H73O8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m1/s1 |
InChIキー |
SFHGEOGVGJYLEK-USQBYQOHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)


